molecular formula C9H10ClNOS B14053014 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14053014
M. Wt: 215.70 g/mol
InChI Key: DIAUQPWKMPYHLU-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features an amino group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one typically involves the reaction of 5-amino-2-mercaptobenzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one involves its interaction with various molecular targets and pathways. The amino and mercapto groups can form covalent bonds with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The chloropropanone moiety can also participate in electrophilic reactions, further contributing to its biological activity.

Comparison with Similar Compounds

  • 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one
  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-Amino-2-mercaptobenzimidazole

Comparison: 1-(5-Amino-2-mercaptophenyl)-1-chloropropan-2-one is unique due to the presence of the chloropropanone moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the chlorine atom allows for specific substitution reactions that are not possible with bromine or other substituents.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3

InChI Key

DIAUQPWKMPYHLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)N)S)Cl

Origin of Product

United States

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